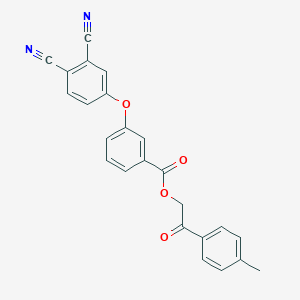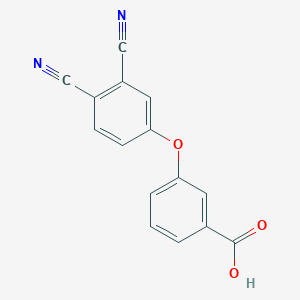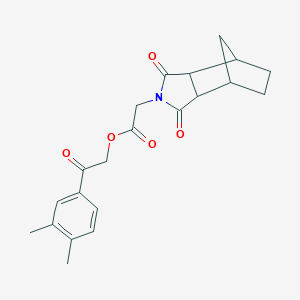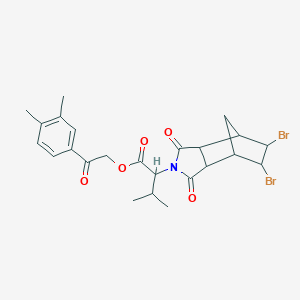![molecular formula C39H37NO7 B341030 1-{[1,1'-BIPHENYL]-4-YL}-1-OXOHEXAN-2-YL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE](/img/structure/B341030.png)
1-{[1,1'-BIPHENYL]-4-YL}-1-OXOHEXAN-2-YL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1’-Biphenyl]-4-ylcarbonyl)pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate is a complex organic compound with a molecular formula of C26H29NO6 and a molar mass of 451.51156 g/mol . This compound is known for its unique structural properties, which include a biphenyl group, a dioxoisoindoline moiety, and pentyloxycarbonyl substituents. These features make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-([1,1’-Biphenyl]-4-ylcarbonyl)pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate involves multiple steps, typically starting with the preparation of the biphenyl and isoindoline intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet commercial demands.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl and isoindoline groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-([1,1’-Biphenyl]-4-ylcarbonyl)pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of
Eigenschaften
Molekularformel |
C39H37NO7 |
|---|---|
Molekulargewicht |
631.7 g/mol |
IUPAC-Name |
[1-oxo-1-(4-phenylphenyl)hexan-2-yl] 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C39H37NO7/c1-3-5-10-24-46-38(44)29-18-21-31(22-19-29)40-36(42)32-23-20-30(25-33(32)37(40)43)39(45)47-34(13-6-4-2)35(41)28-16-14-27(15-17-28)26-11-8-7-9-12-26/h7-9,11-12,14-23,25,34H,3-6,10,13,24H2,1-2H3 |
InChI-Schlüssel |
NWANNQYGGVDRAM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(CCCC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(CCCC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Butoxyethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340951.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl methyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B340952.png)








